

RhoNox-1: A Technical Guide to the Selective Detection of Ferrous Iron (Fe²⁺)

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Compound of Interest

Compound Name: RhoNox-1

Cat. No.: B15556078

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This technical guide provides an in-depth overview of **RhoNox-1**, a highly selective fluorescent probe for the detection of ferrous iron (Fe²⁺). This document details the probe's mechanism of action, its remarkable selectivity for Fe²⁺ over ferric iron (Fe³⁺) and other metal ions, and comprehensive experimental protocols for its application in biological research.

Introduction to RhoNox-1

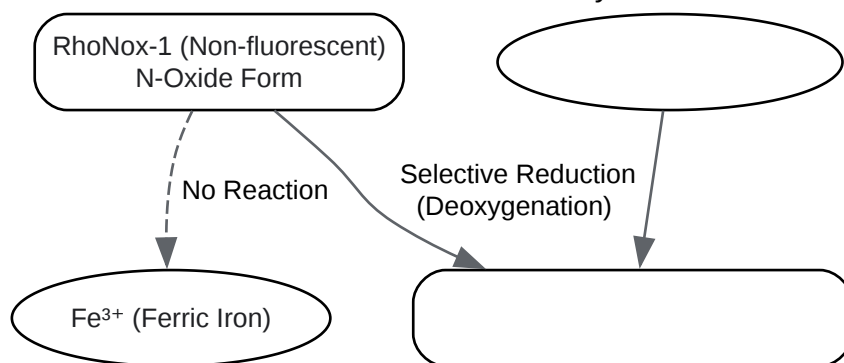
RhoNox-1 is a cell-permeable, "turn-on" fluorescent probe designed for the specific detection of labile ferrous iron (Fe²⁺) in living cells and tissues.^{[1][2][3]} Its unique N-oxide chemistry-based mechanism allows for a significant increase in fluorescence intensity upon selective reaction with Fe²⁺, making it a valuable tool for investigating the roles of ferrous iron in various biological and pathological processes.^{[1][4]} **RhoNox-1** exhibits an orange-red fluorescence with an excitation maximum (Ex) at approximately 540 nm and an emission maximum (Em) at around 575 nm. The probe has been shown to localize primarily in the Golgi apparatus within cells.

Mechanism of Action

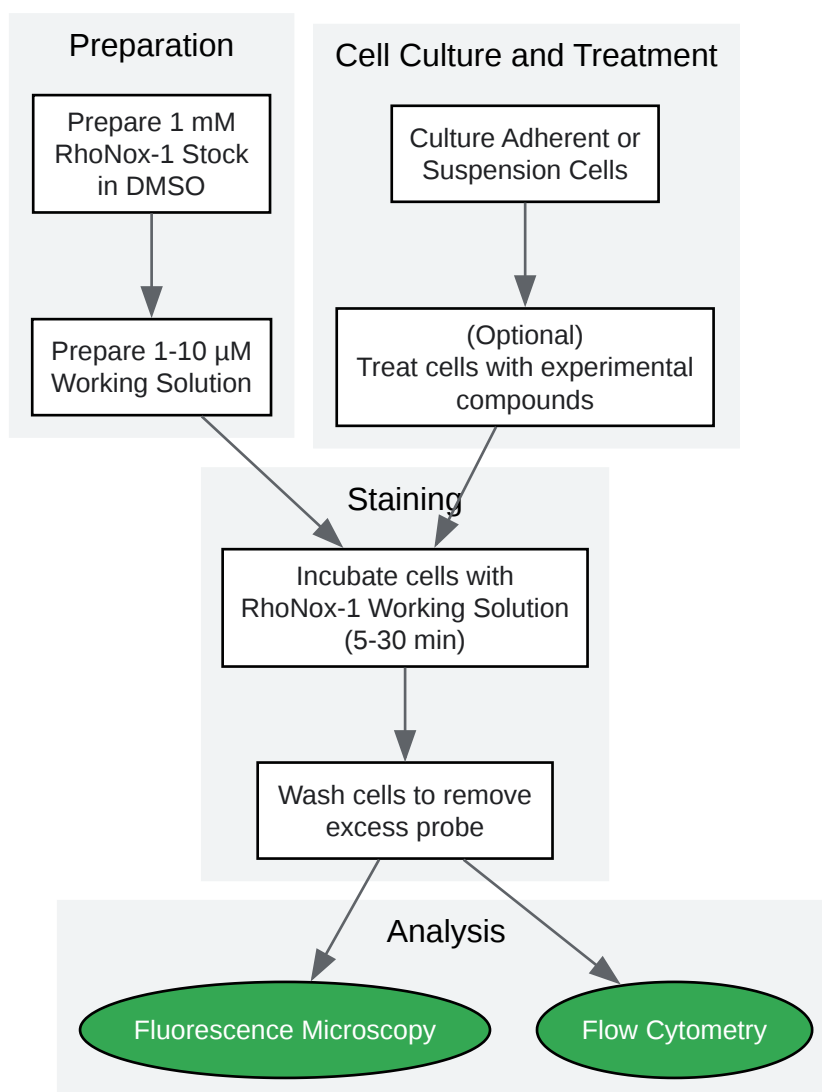
The selectivity of **RhoNox-1** for ferrous iron is rooted in a specific chemical reaction. The probe is a derivative of rhodamine B, where one of the tertiary amine groups is N-oxidized. This N-oxide group acts as a fluorescence quencher through mechanisms such as photo-induced electron transfer (PET) and twisted internal charge transfer (TICT). In the presence of Fe²⁺, the

N-oxide is selectively reduced (deoxygenated) to the corresponding tertiary amine. This conversion restores the π -conjugation of the rhodamine fluorophore, resulting in a significant "turn-on" of its fluorescence. This reaction is highly specific to Fe^{2+} , as other biologically relevant metal ions, including Fe^{3+} , do not induce this transformation.

Mechanism of RhoNox-1 Activation by Ferrous Iron



General Experimental Workflow for RhoNox-1



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